![molecular formula C11H21NO3 B1594778 Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate CAS No. 71172-51-5](/img/structure/B1594778.png)
Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate
Overview
Description
Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is a chemical compound with the molecular formula C₁₂H₂₄O₃. It is a derivative of morpholine, a heterocyclic amine, and is used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2,6-dimethylmorpholine and ethyl acrylate.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, and a catalyst, such as a palladium-based catalyst, under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale version of the above synthetic route, with optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated compounds and amides.
Scientific Research Applications
Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a potential intermediate in the synthesis of pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to downstream biological effects. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is similar to other morpholine derivatives, such as:
Ethyl morpholine: A simpler morpholine derivative.
Ethyl piperidine: Another heterocyclic amine with a similar structure.
Uniqueness: this compound is unique due to its specific substitution pattern on the morpholine ring, which can influence its reactivity and biological activity.
Biological Activity
Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
- Molecular Formula : C₁₁H₁₅N₁O₂
- Molecular Weight : 187.24 g/mol
- CAS Number : 1212364-37-8
The compound features a morpholine ring substituted at the 2 and 6 positions with methyl groups, along with a propanoate moiety. This specific structure contributes to its unique properties and reactivity in various biological contexts.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that the compound may function as an inhibitor or activator of certain enzymes or receptors, leading to various physiological effects:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting the physiological processes they regulate.
- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways critical for various biological functions.
Biological Activity
This compound has shown potential in various biological assays. Some notable activities include:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects : There is evidence indicating that it may have anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Biological Activity | Description |
---|---|
Antimicrobial | Exhibits activity against specific bacterial strains |
Anti-inflammatory | Potential to reduce inflammation |
Case Studies and Research Findings
-
Antimicrobial Assays :
- In a study assessing the antimicrobial properties of this compound, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be promising for further development as an antimicrobial agent.
-
In vitro Studies :
- In vitro studies demonstrated that the compound could modulate inflammatory cytokine production in human cell lines. This suggests a potential application in treating conditions characterized by excessive inflammation.
-
Mechanistic Insights :
- Further mechanistic studies revealed that this compound may exert its effects through the inhibition of specific metabolic enzymes involved in inflammatory responses.
Properties
IUPAC Name |
ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-4-14-11(13)5-6-12-7-9(2)15-10(3)8-12/h9-10H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHKGZQMAHHJTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1CC(OC(C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00991489 | |
Record name | Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00991489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71172-51-5 | |
Record name | Ethyl 2,6-dimethyl-4-morpholinepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71172-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2,6-dimethyl-4-morpholinepropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071172515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 71172-51-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163914 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00991489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2,6-dimethyl-4-morpholinepropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.374 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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